N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole moiety, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide typically involves the formation of the indole ring followed by the attachment of the benzamide group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of 2,5-dimethylphenylhydrazine and an appropriate aldehyde or ketone to form the indole ring, followed by acylation with 4-methylbenzoyl chloride to introduce the benzamide group .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are commonly used in the large-scale synthesis of indole derivatives . These methods are advantageous due to their efficiency and the ability to produce large quantities of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): Another indole derivative with psychoactive properties.
Indole-3-acetic acid (IAA): A plant hormone involved in growth and development.
Indole-3-carbinol (I3C): Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the benzamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-4-7-16(8-5-13)20(23)21-11-10-17-15(3)22-19-9-6-14(2)12-18(17)19/h4-9,12,22H,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZBFILUNCOOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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